molecular formula C16H21N3O4S2 B2551526 2,4-dimethyl-5-(N-methylmethanesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide CAS No. 915929-56-5

2,4-dimethyl-5-(N-methylmethanesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2551526
CAS No.: 915929-56-5
M. Wt: 383.48
InChI Key: HIHVBLQIERKAPZ-UHFFFAOYSA-N
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Description

2,4-dimethyl-5-(N-methylmethanesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-5-(N-methylmethanesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.

    Introduction of the Pyridine Moiety: The pyridine group is then attached to the benzene ring through a nucleophilic substitution reaction.

    Methylation: The final step involves the methylation of the sulfonamide nitrogen to form the N-methylmethanesulfonamido group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

2,4-dimethyl-5-(N-methylmethanesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as an antimicrobial or anticancer agent.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The sulfonamide group could interact with the active site of enzymes, blocking their activity and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Pyridine Derivatives: Compounds like pyridoxine (vitamin B6) which have biological significance.

Uniqueness

2,4-dimethyl-5-(N-methylmethanesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which may confer unique biological or chemical properties not seen in simpler sulfonamides or pyridine derivatives.

Properties

IUPAC Name

2,4-dimethyl-5-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S2/c1-12-8-13(2)16(9-15(12)19(3)24(4,20)21)25(22,23)18-11-14-6-5-7-17-10-14/h5-10,18H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHVBLQIERKAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NCC2=CN=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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